molecular formula C19H21ClN2O4S B3448972 5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B3448972
M. Wt: 408.9 g/mol
InChI Key: AEKMRWWYTNUQOU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple stepsThe final step involves the coupling of the sulfonylated intermediate with 4-aminophenyl .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the various steps of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceutical agents and other specialized chemicals .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKMRWWYTNUQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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